2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is a complex organic compound that incorporates a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities. This compound is classified under heterocyclic compounds, specifically featuring both nitrogen-containing rings, which contribute to its potential pharmacological properties. The synthesis and application of this compound are of interest in medicinal chemistry due to its structural characteristics that may influence biological interactions.
The synthesis of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine can be approached through various methods, often involving the formation of the pyrazole ring followed by its incorporation into a phenoxy and pyridine framework. One common method includes the use of hydrazine derivatives to form the pyrazole, which can then be reacted with phenolic compounds to create the phenoxy linkage.
Technical Details:
For example, a typical synthetic route could involve:
The molecular formula for 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is , indicating it contains 15 carbon atoms, 15 hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structure features:
Data:
2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is closely tied to its interaction with biological targets:
Data:
Studies have shown that compounds with similar structures can inhibit protein kinases or other targets involved in disease pathways, suggesting potential therapeutic applications.
Physical Properties:
Chemical Properties:
Relevant Data:
Characterization techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the solid-state structure and purity.
2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine has several scientific uses:
The synthesis of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine relies on sequential heterocyclic coupling and functionalization. A representative route begins with Suzuki-Miyaura cross-coupling between 4-hydroxyphenylboronic acid and 5-halo-substituted pyridines (e.g., 2,3-dichloro-5-trifluoromethylpyridine), catalyzed by Pd(II) acetate/triphenylphosphine in methanol/acetonitrile (1:2 v/v) at 50°C for 6–8 hours. This achieves biaryl linkage with yields >75% after recrystallization [7]. Subsequent Newman-Kwart rearrangement converts phenolic -OH to -S-dimethylcarbamoyl intermediates, followed by hydrolysis to thiophenols (e.g., 4-(3-chloro-5-trifluoromethylpyridin-2-yl)thiophenol). Parallel synthesis of the pyrazole component involves condensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine derivatives under reflux to form 3-trifluoromethyl-5-substituted pyrazoles. Final hybridization employs nucleophilic aromatic substitution (SNAr), where the pyrazole nitrogen attacks chloromethylpyridine precursors in DMF with K₂CO₃ base, yielding the target compound at 60–80% efficiency [7]. Key challenges include regioselective pyrazole N-functionalization and purification of intermediates via silica chromatography.
Table 1: Physicochemical Properties of 2-((4-(1H-Pyrazol-5-yl)phenoxy)methyl)pyridine
Property | Value | |
---|---|---|
CAS No. | 502654-20-8 | |
Molecular Formula | C₁₅H₁₃N₃O | |
Molecular Weight | 251.28 g/mol | |
SMILES | C1(COC2=CC=C(C3=CC=NN3)C=C2)=NC=CC=C1 | |
Purity Specification | >95% (HPLC) | |
Storage Conditions | Sealed, dry, 2-8°C | [2] |
Ether bond formation between pyridinylmethanol and p-halo-substituted phenols employs copper(I)-catalyzed Ullmann reactions. Optimized conditions use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in toluene at 110°C, achieving 85–92% yield for (4-bromophenoxy)(pyridin-2-yl)methane intermediates [7]. Alternative Pd-catalyzed Buchwald-Hartwig etherification with Pd₂(dba)₃/XPhos shows superior efficiency for electron-deficient phenols (93% yield, 24 h). Microwave-assisted coupling reduces reaction times to 2 hours but risks decomposition above 150°C. Post-coupling, chlorination of the methyl group using SOCl₂ in dichloroethane introduces the -CH₂Cl handle for pyrazole conjugation. This step requires stoichiometric SOCl₂ at 70°C for 3 hours, followed by solvent evaporation to prevent hydrolysis [7].
Table 2: Comparative Analysis of Coupling Methods for Phenoxy-Methylpyridine Intermediates
Method | Catalyst System | Yield (%) | Reaction Time | Key Advantage | |
---|---|---|---|---|---|
Ullmann Coupling | CuI/1,10-phenanthroline | 85–92 | 12–18 h | Cost-effective | |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 90–93 | 18–24 h | Broad substrate scope | |
Microwave Ullmann | CuI/neocuproine | 88 | 2 h | Rapid | [7] |
Solvent-free techniques enhance atom economy in pyrazole-imine formation. A one-pot cascade combines 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde in molten tetrabutylammonium bromide (TBAB) at 80°C, generating Schiff bases in 4 hours with 89% yield [9]. For reductive amination, sodium borohydride in ethanol reduces in situ-formed imines at 0°C, though competing reduction of pyridyl rings limits applicability. A more robust route uses NaBH₃CN in methanol/acetic acid (95:5), selectively reducing C=N bonds without affecting heterocycles (78% isolated yield). Microwave acceleration in solventless systems achieves 95% conversion in 15 minutes but requires rigorous moisture control. These methods bypass traditional workup, though chromatographic purification remains necessary for pharmaceutical-grade products [9].
Late transition metals enable direct C-H activation of pyrazole rings, bypassing pre-halogenation. Cu(II) acetate mediates oxidative coupling between 1H-pyrazoles and iodopyridines in DMSO at 120°C, achieving C5-arylation selectively . Ni(0) catalysts (e.g., Ni(cod)₂ with dtbpy) facilitate Kumada couplings between pyrazolylmagnesium bromides and chloromethylpyridines at ambient temperature (70% yield). For asymmetric variants, Co(II) complexes with chiral bis(oxazoline) ligands induce enantioselective alkylation at pyrazole C4, though yields remain moderate (≤55%) [3]. Critical to success is N1 protection (e.g., SEM groups) to prevent catalyst poisoning. Post-coupling deprotection with TBAF restores the pharmacophoric N-H moiety. Recent advances exploit Fe(III)-catalyzed electrophilic amination using O-benzoylhydroxylamines, introducing amino groups at pyrazole C4 for further derivatization [3] [8].
Compound Names Mentioned:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0